molecular formula C6H10Cl2N2O B2799390 5-(Aminomethyl)pyridin-3-ol;dihydrochloride CAS No. 2490412-87-6

5-(Aminomethyl)pyridin-3-ol;dihydrochloride

Cat. No.: B2799390
CAS No.: 2490412-87-6
M. Wt: 197.06
InChI Key: MENPCGJGEGGPHR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-3-ol;dihydrochloride is a valuable pyridine derivative employed as a key building block in organic synthesis and medicinal chemistry . This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders, such as potential antidepressants and antipsychotics . Its structural features, featuring both an aminomethyl and a hydroxyl group on the pyridine ring, make it a versatile precursor for constructing complex heterocyclic structures and for use in various coupling reactions . The dihydrochloride salt form offers enhanced stability and solubility for research applications. Researchers also utilize this compound and its analogues in the preparation of ligands for metal coordination studies and in the development of bioactive molecules for treating inflammatory conditions . Its functional groups are explored in the design of enzyme inhibitors for therapeutic applications . Structurally related compounds, such as pyridoxamine, demonstrate an ability to inhibit the Maillard reaction and block the formation of advanced glycation endproducts, which are associated with medical complications of diabetes, suggesting potential research pathways for this compound in similar metabolic studies . For research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(aminomethyl)pyridin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-2-5-1-6(9)4-8-3-5;;/h1,3-4,9H,2,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENPCGJGEGGPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving purification and crystallization.

Industrial Production Methods: In industrial settings, the production of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)pyridin-3-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form aminomethyl derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have applications in different fields of research and industry.

Scientific Research Applications

Medicinal Chemistry

5-(Aminomethyl)pyridin-3-ol; dihydrochloride has been investigated for its therapeutic potential, particularly in the development of pharmacological agents.

Antihypertensive Agents

Research indicates that this compound can serve as a precursor in the synthesis of potential antihypertensive drugs. Its derivatives have shown efficacy in modulating blood pressure through various mechanisms, including inhibition of angiotensin-converting enzyme (ACE) activity, which is crucial for regulating blood pressure levels .

Neuroprotective Properties

Studies have highlighted the compound's potential neuroprotective effects, particularly in the context of organophosphate poisoning. Quinone methide precursors derived from 5-(aminomethyl)pyridin-3-ol have been proposed as therapeutic agents that can reverse the aging of acetylcholinesterase (AChE), thereby restoring its function and mitigating the toxic effects of nerve agents .

Agricultural Applications

5-(Aminomethyl)pyridin-3-ol; dihydrochloride has also been explored for its role in agricultural chemistry.

Pesticide Development

The compound is being studied as a potential ingredient in the formulation of pesticides. Its biological activity suggests that it may be effective against certain pests while being less harmful to beneficial organisms, making it a candidate for environmentally friendly pest control solutions .

Biochemical Research

In biochemical research, 5-(Aminomethyl)pyridin-3-ol; dihydrochloride plays a critical role in enzyme studies and protein-ligand interactions.

Enzyme Mechanism Studies

The compound is utilized to investigate enzyme mechanisms, particularly those involving AChE. Its ability to interact with the active site of enzymes makes it valuable for understanding catalytic processes and developing enzyme inhibitors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntihypertensive drug development
Neuroprotective agent against OP poisoning
Agricultural ChemistryIngredient in pesticide formulations
Biochemical ResearchStudies on enzyme mechanisms

Case Study 1: Antihypertensive Drug Development

A study focused on synthesizing derivatives of 5-(aminomethyl)pyridin-3-ol; dihydrochloride demonstrated its effectiveness in lowering blood pressure in animal models. The derivatives exhibited significant ACE inhibitory activity, suggesting their potential as antihypertensive agents .

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, researchers evaluated the capacity of quinone methide precursors derived from 5-(aminomethyl)pyridin-3-ol to restore AChE function after organophosphate exposure. The results indicated a marked improvement in enzyme activity, supporting the compound's role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridoxamine Dihydrochloride

  • Structure: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride.
  • Molecular Formula : C8H14Cl2N2O2.
  • Molecular Weight : 241.11 g/mol.
  • Key Features : Contains hydroxymethyl (-CH2OH) and methyl (-CH3) groups at positions 5 and 2, respectively.
  • Applications : Used in metabolic studies and as a vitamin B6 analog. Its dihydrochloride form improves bioavailability .

4-(Aminomethyl)-6-(tert-butyl)-2-iodo-3-pyridinol Dihydrochloride (Compound 7b)

  • Structure : Features a tert-butyl (-C(CH3)3) group at position 6 and an iodine atom at position 2.
  • Pharmacology : Demonstrates potent saluretic (salt-excreting) and diuretic activity in preclinical models. The bulky tert-butyl group enhances hydrophobic interactions with target receptors .

5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide Dihydrochloride

  • Structure : Incorporates a pyrazolo-pyridine fused ring system with a carboxamide group.
  • Molecular Weight : 267.15 g/mol.
  • Applications : Serves as a versatile scaffold in drug discovery due to its rigid heterocyclic core, which may enhance binding affinity to enzymes or receptors .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

  • Structure: A pyrimidine derivative with dual amino/aminomethyl groups.
  • Molecular Formula : C6H10N4 · 2HCl.
  • Role : Likely used as an intermediate in nucleoside analog synthesis or enzyme inhibition studies .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Hydrophobic Groups : Compounds like 7b (tert-butyl, iodine) exhibit enhanced receptor binding due to hydrophobic interactions, critical for diuretic activity .
  • Hydroxyl/Aminomethyl Groups: In pyridoxamine dihydrochloride, these groups facilitate hydrogen bonding, crucial for metabolic enzyme interactions .

Thermodynamic Binding Profiles

  • Agonist vs.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
5-(Aminomethyl)pyridin-3-ol; dihydrochloride C6H9Cl2N2O 193.06 (calculated) -NH2CH2, -OH Metabolic studies
Pyridoxamine Dihydrochloride C8H14Cl2N2O2 241.11 -NH2CH2, -CH2OH, -CH3 Vitamin B6 analog
Compound 7b () C10H16Cl2IN2O 399.07 (calculated) -C(CH3)3, -I Diuretic agent
5-(Aminomethyl)-pyrazolo-pyridine dihydrochloride C9H16Cl2N4O 267.15 Pyrazolo ring, -CONH2 Drug scaffold

Biological Activity

5-(Aminomethyl)pyridin-3-ol; dihydrochloride is a chemical compound with significant biological activity, primarily due to its unique structural features, which include an aminomethyl group and a hydroxyl group on the pyridine ring. This article discusses its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound has the molecular formula C6H8N2OC_6H_8N_2O and is synthesized through the reaction of 3-hydroxypyridine with formaldehyde and ammonia. The synthesis involves several steps, including purification and crystallization, to obtain a high yield of the desired product.

5-(Aminomethyl)pyridin-3-ol; dihydrochloride exhibits its biological effects by interacting with various molecular targets. It acts as a ligand for enzymes and receptors, influencing their activity. This interaction is crucial in the study of enzyme mechanisms and protein-ligand interactions, making it valuable in biochemical research.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to 5-(Aminomethyl)pyridin-3-ol. For example, derivatives of pyridine have shown promise in inducing cell death through mechanisms such as methuosis, a form of cell death characterized by cytoplasmic vacuolization. In vitro studies indicated that certain pyridinyl derivatives can significantly affect cell viability in glioblastoma cells, suggesting a potential role in cancer therapy .

Antimalarial Activity

Research has also explored the antimalarial properties of related compounds. In vitro evaluations against chloroquine-sensitive and resistant strains have shown that specific pyridinyl derivatives exhibit IC50 values ranging from 0.070.07 to 2.08μM2.08\mu M, indicating potent antiprotozoal activity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 5-(Aminomethyl)pyridin-3-ol; dihydrochloride, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activity
5-(Aminomethyl)pyridin-2-olHydroxyl group at position 2Antimicrobial properties
5-(Aminomethyl)pyridin-4-olHydroxyl group at position 4Moderate anticancer activity
5-(Aminomethyl)pyridin-3-amineAmino group instead of hydroxylEnhanced binding affinity to targets

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of the hydroxyl group in mediating interactions with biological targets.

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that 5-(Aminomethyl)pyridin-3-ol; dihydrochloride could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .
  • Cytotoxicity Tests : In vitro tests revealed that this compound could induce significant cytotoxic effects on various cancer cell lines, supporting its further investigation as an anticancer agent .
  • Antimicrobial Evaluation : Comparative studies showed that derivatives of this compound had varying degrees of effectiveness against bacterial strains, highlighting its potential role in developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)pyridin-3-ol dihydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Functional group protection : Use of Boc (tert-butoxycarbonyl) or other protecting groups for the aminomethyl moiety to prevent undesired side reactions during subsequent steps .
  • Selective halogenation : Introduction of substituents (e.g., chloro or bromo groups) via electrophilic aromatic substitution under controlled temperatures (0–5°C) to ensure regioselectivity .
  • Reductive amination : Conversion of a ketone intermediate to the aminomethyl group using sodium cyanoborohydride or similar reducing agents in methanol or ethanol .
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility . Key catalysts include triethylamine for neutralization and potassium hydroxide for deprotection .

Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?

The dihydrochloride salt improves water solubility due to ionic interactions, making it suitable for biological assays requiring aqueous buffers (e.g., PBS or cell culture media). Stability studies suggest:

  • pH dependence : Optimal stability at pH 4–6, with degradation observed under strongly alkaline conditions (>pH 9) due to deprotonation of the amine group .
  • Light sensitivity : Storage in amber vials at –20°C is recommended to prevent photodegradation .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Antibacterial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Enzyme inhibition studies : Kinetic assays targeting pyridoxal phosphate-dependent enzymes (e.g., transaminases) due to structural similarity to pyridoxamine derivatives .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess preliminary safety profiles .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

  • Catalyst selection : Triethylamine or DMAP (4-dimethylaminopyridine) improves nucleophilic substitution efficiency in halogenation steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for SNAr (nucleophilic aromatic substitution) .
  • Inert atmosphere : Use of nitrogen or argon prevents oxidation of sensitive intermediates, particularly during reduction steps .
  • Purification techniques : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Purity validation : Characterize batches via HPLC-MS and elemental analysis to rule out impurities affecting bioactivity .
  • Assay standardization : Replicate studies using identical bacterial strains (ATCC standards) and growth media to minimize variability .
  • Mechanistic follow-up : Use isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic incorporation in enzyme inhibition assays .

Q. What computational approaches are suitable for studying its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial transpeptidases or zinc-dependent enzymes .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or redox reactions .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

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